N-benzyl-N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide
Description
N-BENZYL-N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a cyclopentylidenehydrazinecarbonyl moiety, and a methanesulfonamide group, making it a subject of interest in organic chemistry and related disciplines.
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(cyclopentylideneamino)benzamide |
InChI |
InChI=1S/C20H23N3O3S/c1-27(25,26)23(15-16-7-3-2-4-8-16)19-13-11-17(12-14-19)20(24)22-21-18-9-5-6-10-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,22,24) |
InChI Key |
AKQSQRCHWYZTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-(N’-cyclopentylidenehydrazinecarbonyl)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-BENZYL-N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-chloro-N-cyclohexylbenzamide
- N-Benzyl-N-nitroso-4-toluenesulfonamide
- N-Benzyl-4-(1-pyrrolidinyl)benzylmethanesulfonamide
Uniqueness
N-BENZYL-N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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